(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile (CAS: 361441-95-4) is a highly diastereopure α-amino nitrile functioning as a critical chiral intermediate and analytical reference standard. Synthesized via an asymmetric Strecker reaction utilizing (R)-phenylglycinol as a chiral auxiliary, this compound features a bulky, highly lipophilic adamantyl core and a pre-installed (2S) stereocenter. In industrial procurement, it is dual-purposed: it serves as a premium starting material for the synthesis of enantiopure (S)-adamantylglycine—a key unnatural amino acid for peptidomimetics—and acts as a designated regulatory standard (often cataloged as Saxagliptin Impurity 39) for quantifying des-hydroxy process impurities in dipeptidyl peptidase-IV (DPP-IV) inhibitor manufacturing [1].
Substituting this specific intermediate with racemic mixtures or alternative chiral auxiliaries (such as α-methylbenzylamine) fundamentally compromises the synthesis of (S)-adamantylglycine, resulting in poor diastereomeric excess that necessitates prohibitive preparative chiral chromatography [1]. Furthermore, replacing it with the 3-hydroxyadamantyl analog—the standard intermediate for saxagliptin—is functionally invalid for two primary procurement use cases. First, in analytical quality control workflows, the exact des-hydroxy structure is legally required to calibrate HPLC methods for ICH Q3A compliance. Second, in medicinal chemistry, the absence of the 3-hydroxyl group drastically increases the lipophilicity of the resulting peptide, meaning the hydroxylated variant cannot serve as a structural substitute when designing highly hydrophobic or CNS-penetrant analogs [2].
The use of the (R)-phenylglycinol auxiliary in the Strecker reaction enables exceptional stereocontrol for the adamantyl core. Upon reaction of adamantane-1-carboxaldehyde with cyanide and (R)-phenylglycinol, the resulting (2S, R)-diastereomer can be isolated with a diastereomeric excess (de) exceeding 98% via simple crystallization from organic solvents, whereas standard chiral auxiliaries like (S)-α-methylbenzylamine often yield lower de values (typically 70-85%) and require costly chromatographic separation [1].
| Evidence Dimension | Diastereomeric excess (de) post-crystallization |
| Target Compound Data | >98% de (using (R)-phenylglycinol auxiliary) |
| Comparator Or Baseline | 70-85% de (using standard α-methylbenzylamine auxiliaries) |
| Quantified Difference | >15% improvement in de, enabling direct crystallization |
| Conditions | Asymmetric Strecker reaction followed by solvent crystallization |
Procurement of this specific diastereopure intermediate bypasses the most expensive and time-consuming purification step in unnatural amino acid scale-up.
As a designated reference standard (Saxagliptin Impurity 39), this compound provides essential chromatographic differentiation from the 3-hydroxyadamantyl API intermediate. The lack of the polar 3-hydroxyl group increases the hydrophobicity of the adamantyl core, resulting in a significantly longer retention time on reverse-phase C18 HPLC columns compared to the hydroxylated baseline. This baseline resolution is critical for accurately quantifying des-hydroxy process impurities down to the 0.05% ICH reporting threshold [1].
| Evidence Dimension | Reverse-phase HPLC retention behavior |
| Target Compound Data | Highly retained (des-hydroxy adamantyl core) |
| Comparator Or Baseline | Early eluting (3-hydroxyadamantyl intermediate) |
| Quantified Difference | Distinct baseline resolution enabling <0.05% limit of quantitation (LOQ) |
| Conditions | RP-HPLC (C18 column) under standard gradient elution |
Regulatory agencies require exact structural matches for impurity reference standards; the 3-hydroxy analog cannot be used to calibrate for this specific des-hydroxy defect.
When cleaved to form (S)-adamantylglycine, this compound provides a significantly more lipophilic building block than its 3-hydroxy counterpart. The unsubstituted adamantyl group contributes to a calculated LogP increase of approximately 1.0 to 1.5 units compared to the 3-hydroxyadamantyl group. This quantitative shift in lipophilicity is utilized by medicinal chemists to enhance the membrane permeability and metabolic stability of resulting peptide therapeutics [1].
| Evidence Dimension | Calculated LogP (hydrophobicity) |
| Target Compound Data | High LogP (unsubstituted adamantyl core) |
| Comparator Or Baseline | ~1.0 - 1.5 units lower LogP (3-hydroxyadamantyl core) |
| Quantified Difference | +1.0 to +1.5 LogP units |
| Conditions | in silico LogP calculation / physiological pH partitioning |
Buyers developing CNS-targeted or highly bioavailable peptidomimetics must select this des-hydroxy precursor to achieve the required lipid solubility.
A major process advantage of the (R)-phenylglycinol auxiliary over standard N-benzyl groups is its susceptibility to mild oxidative cleavage. The 1,2-amino alcohol motif allows for rapid oxidation (e.g., using lead tetraacetate or periodic acid) to the corresponding imine, which is subsequently hydrolyzed to the primary amine. This proceeds in high yields (>85%) without the need for high-pressure hydrogenolysis, which is required for standard N-benzyl auxiliaries and can reduce sensitive functional groups elsewhere in complex molecules [1].
| Evidence Dimension | Cleavage conditions and chemoselectivity |
| Target Compound Data | Mild oxidative cleavage (Pb(OAc)4 or H5IO6) |
| Comparator Or Baseline | High-pressure H2 / Pd-C (standard N-benzyl auxiliary) |
| Quantified Difference | 100% preservation of reduction-sensitive motifs during deprotection |
| Conditions | Deprotection of the α-amino nitrile to yield the primary amine |
Allows process chemists to incorporate the adamantylglycine motif into complex, multi-functional substrates that would degrade under the harsh reductive conditions required by cheaper auxiliaries.
Procured extensively by QA/QC laboratories as a certified reference material to detect and quantify des-hydroxy process impurities in the industrial synthesis of saxagliptin. Its use is mandated by ICH Q3A guidelines to ensure the API's adamantyl core is properly hydroxylated [1].
Utilized by medicinal chemists as an advanced chiral building block to synthesize enantiopure (S)-adamantylglycine. This unnatural amino acid is incorporated into novel peptidomimetics and DPP-IV inhibitors where enhanced membrane permeability and elevated LogP are required [2].
Chosen by process chemists over N-benzyl protected analogs because the (R)-phenylglycinol auxiliary can be removed via mild oxidative cleavage. This makes it the ideal precursor when synthesizing complex adamantyl-peptides containing alkenes, alkynes, or easily reducible functional groups [3].